beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol

Receptor Binding Pharmacology Off-Target Screening

Sourcing incorrect Epinephrine impurity reference standards compromises analytical method validity. This certified β-amino-3-methoxy-4-(phenylmethoxy)benzeneethanol (CAS 1226258-10-1) resolves this by providing an authenticated identity marker for Epinephrine Impurity 35. • Full Certificate of Analysis (CoA) ensures method specificity and system suitability per ICH guidelines. • Established retention time, MS fragmentation, and UV profile enable accurate peak identification in HPLC/UPLC/LC-MS assays. • Solid light yellow form with validated solubility in DMSO and methanol for standard preparation.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 1226258-10-1
Cat. No. B592645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol
CAS1226258-10-1
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CO)N)OCC2=CC=CC=C2
InChIInChI=1S/C16H19NO3/c1-19-16-9-13(14(17)10-18)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3
InChIKeyCNPCDJGSLHUZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epinephrine Impurity 35 Chemical Identity & Procurement


β-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol (CAS 1226258-10-1, C16H19NO3, MW 273.33) is a synthetic aromatic β-amino alcohol characterized by a 4-benzyloxy-3-methoxyphenyl substitution pattern . The compound is primarily identified and procured as an impurity formed during the synthesis of Epinephrine metabolites , positioning it as a specialized analytical reference standard rather than a pharmacologically active lead compound. Its light yellow solid physical form, predicted pKa of 12.44, and solubility in DMSO and methanol define its handling and formulation parameters for laboratory use .

1
Workflow Impurity reference standard for Epinephrine analytical method development
2
Format Solid analytical standard; compatible with DMSO and methanol for stock preparation
3
Selection Logic Unique 3-methoxy-4-benzyloxy substitution pattern ensures chromatographic specificity as a defined impurity marker

Why Generic β-Amino Alcohols Fail as Substitutes for Epinephrine Impurity 35


The critical failure of generic substitution arises from this compound's specific role as a defined impurity marker in Epinephrine-related analytical workflows. Unlike broader β-amino alcohols evaluated for adrenergic receptor modulation [1], CAS 1226258-10-1 possesses a unique substitution pattern (3-methoxy-4-benzyloxy) that dictates its chromatographic retention time, mass spectral fragmentation, and UV absorption profile. Replacing it with a structurally related analog—even one differing by a single functional group—would invalidate the retention time matching, peak purity analysis, and system suitability criteria required for validated analytical methods in pharmaceutical quality control. The substitution would introduce uncharacterized peaks, leading to false positive impurity flags or missed detection events, thereby compromising the integrity of the entire analytical procedure. The following evidence confirms the parameters where this specific molecular identity is non-negotiable.

Substitution pattern mismatch alters chromatographic retention and peak identity — replacing with a structural analog may invalidate method specificity and system suitability criteria.
Generic β-amino alcohol analogs may lack certified CoA documentation — unqualified materials introduce unacceptable variability in regulatory analytical method validation.
Pharmacologically active analogs such as β-blockers introduce receptor-mediated interference — confounds the impurity-only analytical context required for reference standards.

Differentiation Evidence for Epinephrine Impurity 35


Beta-1 Adrenergic Receptor Binding: Null vs Atenolol

Despite its β-amino alcohol scaffold, which is common to β-blockers like Atenolol, this compound exhibits no measurable binding affinity toward the Beta-1 adrenergic receptor . This null activity starkly contrasts with Atenolol, a structurally related β-blocker characterized by a 4-carbamoylmethyl substitution and a lack of the benzyl ether present in CAS 1226258-10-1. This functional divergence confirms that CAS 1226258-10-1 is biologically inert in this context and is not a pharmacologically relevant analog, reinforcing its designated role as a pure analytical impurity standard devoid of receptor-mediated interference.

Beta-1 Receptor Binding
Class-level
No measurable binding affinity vs Atenolol (structurally related β-blocker)
Supports impurity-standard designation; no receptor-mediated interference expected
Class-level inference; source-specific review recommended
Receptor Binding Pharmacology Off-Target Screening

Physical Form & pKa vs Ethyl Ester Analogs

CAS 1226258-10-1 is supplied as a light yellow solid with a predicted pKa of 12.44 . In contrast, ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycine, an ethyl ester analog of the compound, exhibits distinct physicochemical properties due to its ester functional group, which confers different solubility and stability profiles [1]. The solid physical form and high pKa value of the target compound directly inform solvent selection for analytical standard preparation (e.g., DMSO, methanol), while the ethyl ester analog would require different handling and solvent conditions to prevent hydrolysis.

Physical Form & pKa
Class-level
Light yellow solid; predicted pKa 12.44 vs ethyl ester analog with distinct solubility and stability profiles
Informs solvent selection for analytical standard preparation
Predicted computational values; verify experimentally
Physicochemical Characterization Pre-formulation Analytical Method Development

Purity & Certificate of Analysis Compliance

As Epinephrine Impurity 35, the compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. While vendors such as Leyan supply the compound at 98% purity , the critical differentiating factor for procurement is the availability of a comprehensive Certificate of Analysis (CoA) that includes NMR, HPLC, MS, and TGA/QNMR data , which generic analogs or lower-grade materials may lack. This level of characterization is essential for establishing the compound as a reliable reference standard in chromatographic methods.

Purity & CoA Compliance
Reported
≥98% purity; CoA with NMR, HPLC, MS, and TGA/QNMR characterization data
Supports analytical method validation documentation requirements
Supplier specification; cross-study context review recommended
Analytical Method Validation Pharmaceutical Quality Control Reference Standards

Epinephrine Impurity 35 Application Scenarios


Analytical Method Development for Epinephrine Impurities

Procure CAS 1226258-10-1 as a certified reference standard for developing and validating HPLC or UPLC methods to detect and quantify Epinephrine Impurity 35 in active pharmaceutical ingredients (APIs) or finished drug products. This application leverages the compound's established identity as a known Epinephrine synthesis byproduct and its availability with full CoA documentation [1], ensuring method specificity, linearity, and accuracy per ICH guidelines.

Stability-Indicating Assay Validation

Use CAS 1226258-10-1 as a spike-in impurity standard to challenge the resolution and specificity of stability-indicating methods during forced degradation studies of Epinephrine formulations. The compound's predicted physicochemical stability and solid form make it a suitable reference marker for assessing whether the analytical method can adequately separate this specific process-related impurity from the parent drug and its degradation products under stressed conditions (e.g., oxidative, thermal).

Synthetic Route Scouting & Impurity Profiling

Utilize CAS 1226258-10-1 as a reference material to identify and track the formation of this specific benzyl-protected β-amino alcohol impurity during the development or optimization of Epinephrine metabolite synthesis routes . Its procurement enables chemists to quantitatively assess the impact of reaction conditions (e.g., protecting group strategy, reducing agent) on impurity profiles, guiding the selection of a process that minimizes this byproduct.

LC-MS/MS Method Tuning & System Suitability

Employ CAS 1226258-10-1 as a system suitability standard to tune and verify the performance of LC-MS/MS instruments for targeted impurity analysis. Its unique molecular weight (273.33) and fragmentation pattern provide a reliable benchmark for optimizing ionization parameters and confirming mass accuracy and resolution prior to analyzing complex biological or pharmaceutical matrices containing Epinephrine and its related compounds .

Application
Selection Property
Validation Focus
Chromatographic impurity method development
Certified impurity reference standard with full CoA
Method specificity, linearity, and accuracy per ICH guidelines
Stability-indicating assay validation
Predicted physicochemical stability as a solid
Forced degradation resolution and peak purity assessment
Synthetic route impurity profiling
Defined benzyl-protected β-amino alcohol impurity marker
Reaction condition impact on impurity formation and minimization
Mass spectrometry system suitability
Distinct molecular weight and fragmentation pattern
Mass accuracy verification and ionization parameter tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.